

Trpv6-IN-1 as a selective inhibitor of the Trpv6 ion channel

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An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

The Transient Receptor Potential Vanilloid 6 (TRPV6) channel is a highly selective calcium ion channel predominantly expressed in epithelial tissues such as the intestine, placenta, and exocrine glands.[1] As a key mediator of calcium uptake, TRPV6 plays a crucial role in calcium homeostasis.[2] Dysregulation of TRPV6 expression and function has been implicated in various pathologies, including certain types of cancer, making it a compelling therapeutic target.[3] This technical guide provides a comprehensive overview of **Trpv6-IN-1**, a potent and selective small-molecule inhibitor of the TRPV6 channel, intended for researchers, scientists, and drug development professionals. **Trpv6-IN-1** is also known in the scientific literature as cis-22a.[4]

Mechanism of Action

Trpv6-IN-1 exerts its inhibitory effect through direct interaction with the TRPV6 channel, leading to a reduction in calcium influx. While the precise binding site and conformational changes induced by **Trpv6-IN-1** are still under investigation, it is understood to belong to a class of inhibitors based on a (cis-4-phenyl-cyclohexyl)piperazine scaffold.[5] These inhibitors



are thought to allosterically modulate channel gating, thereby preventing the flow of calcium ions into the cell. The inhibition of TRPV6-mediated calcium entry disrupts the downstream signaling pathways that are dependent on intracellular calcium levels, which can impact cell proliferation and survival, particularly in cancer cells that overexpress TRPV6.

Quantitative Data

The following tables summarize the key quantitative data for **Trpv6-IN-1** (cis-22a) based on available literature.

Table 1: In Vitro Potency and Selectivity

Parameter	Value	Species/Cell Line	Assay Type	Reference
TRPV6 IC50	0.32 μΜ	Human (HEK293)	Cd2+ influx assay	[5]
TRPV5 IC50	> 10 μM	Rat	45Ca2+ uptake	[5]
Selectivity (TRPV5/TRPV6)	> 30-fold	-	-	[5]

Table 2: Anti-proliferative Activity

Cell Line	Cancer Type	TRPV6 Expression	IC50	Reference
T47D	Breast Cancer	High	~25 μM	[5]
SKOV3	Ovarian Cancer	Low/Negative	> 50 μM	[5]

Table 3: Physicochemical Properties



Property	Value	Reference
Molecular Formula	C26H31F6N3O4	[4]
Molecular Weight	563.53 g/mol	[4]
CAS Number	1819366-84-1	[4]

Note: Pharmacokinetic data for **Trpv6-IN-1** (cis-22a) is limited in the public domain. One study noted its low microsomal stability, suggesting potential challenges with in vivo applications without further chemical optimization.[5]

Experimental Protocols

Detailed methodologies are crucial for the accurate evaluation of TRPV6 inhibitors. Below are representative protocols for key experiments.

Electrophysiology (Whole-Cell Patch-Clamp)

This technique directly measures the ion flow through the TRPV6 channel in response to the inhibitor.

Cell Preparation:

- Human Embryonic Kidney (HEK293) cells are transiently transfected with a plasmid encoding human TRPV6.
- Cells are cultured on glass coverslips for 24-48 hours post-transfection.

Recording Solutions:

- External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH 7.4 with NaOH).
- Internal (Pipette) Solution (in mM): 140 Cs-glutamate, 8 NaCl, 1 MgCl2, 10 HEPES, 10 EGTA (pH 7.2 with CsOH).

Procedure:



- Obtain a high-resistance (>1 G Ω) seal between the patch pipette and the cell membrane.
- Rupture the cell membrane to achieve the whole-cell configuration.
- Hold the cell at a potential of -60 mV.
- Apply voltage ramps (e.g., -100 mV to +100 mV over 200 ms) to elicit TRPV6 currents.
- Establish a stable baseline current.
- Perfuse the external solution containing various concentrations of Trpv6-IN-1 onto the cell.
- Record the inhibition of the TRPV6 current.
- Wash out the compound to observe any recovery of the current.
- Analyze the data to determine the IC50 value.

Calcium Imaging Assay

This method measures changes in intracellular calcium concentration as an indicator of TRPV6 channel activity.

Cell Preparation:

 HEK293 cells stably or transiently expressing TRPV6 are seeded in 96-well black-walled, clear-bottom plates.

Reagents:

- Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
- Pluronic F-127.
- Hanks' Balanced Salt Solution (HBSS) or similar physiological buffer.

Procedure:

Load the cells with the calcium dye in HBSS for 30-60 minutes at 37°C.



- · Wash the cells to remove excess dye.
- Acquire a baseline fluorescence reading using a fluorescence plate reader or microscope.
- Add **Trpv6-IN-1** at various concentrations and incubate for a specified period.
- Initiate calcium influx by adding a solution containing a high concentration of CaCl2.
- Record the change in fluorescence intensity over time.
- Calculate the inhibition of calcium influx for each concentration of the inhibitor to determine the IC50.

Cell Proliferation Assay (e.g., MTT or CellTiter-Glo®)

This assay assesses the effect of the inhibitor on the growth of cancer cell lines.

Cell Seeding:

- Seed cancer cells with known TRPV6 expression levels (e.g., T47D high TRPV6; SKOV3 low TRPV6) in 96-well plates.
- Allow cells to adhere overnight.

Treatment:

- Treat the cells with a serial dilution of **Trpv6-IN-1** for 48-72 hours.
- Include a vehicle control (e.g., DMSO).

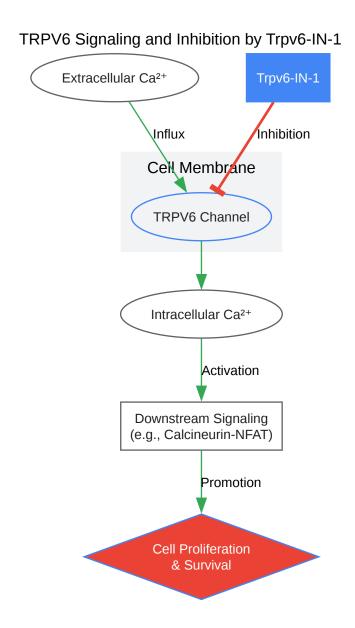
Measurement:

- After the incubation period, add the assay reagent (e.g., MTT or CellTiter-Glo®) to each well.
- Incubate as per the manufacturer's instructions.
- Measure the absorbance or luminescence, which is proportional to the number of viable cells.



• Calculate the percentage of cell growth inhibition and determine the IC50 value.

Visualizations Signaling Pathway



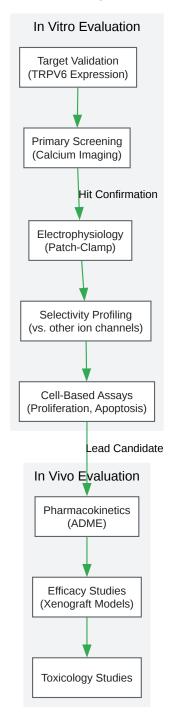
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Caption: Mechanism of TRPV6-mediated signaling and its inhibition by Trpv6-IN-1.



Experimental Workflow

Workflow for Evaluating TRPV6 Inhibitors

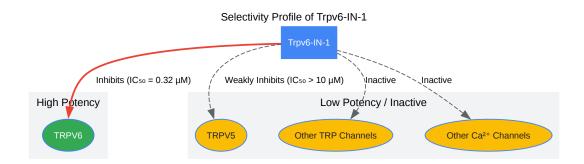


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Caption: A typical experimental workflow for the preclinical evaluation of TRPV6 inhibitors.

Selectivity Profile



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Caption: Logical relationship of the selectivity of **Trpv6-IN-1** for TRPV6 over other ion channels.

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